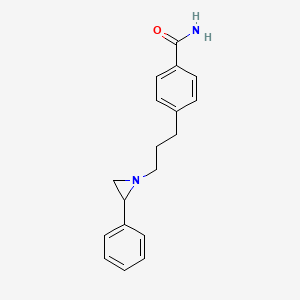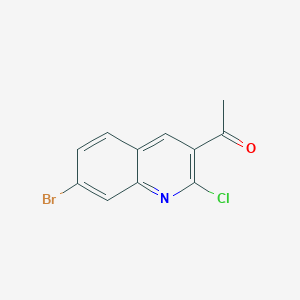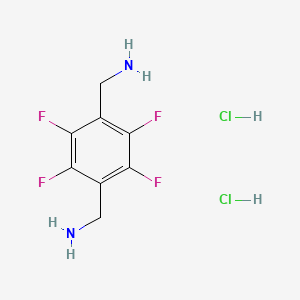
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is a chemical compound with the molecular formula C18H20N2O It is a benzamide derivative that features an aziridine ring, which is a three-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide typically involves the reaction of 4-(3-bromopropyl)benzamide with phenylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(2-Phenylaziridin-1-yl)propyl)benzoic acid
- 4-(3-(2-Phenylaziridin-1-yl)propyl)aniline
- 4-(3-(2-Phenylaziridin-1-yl)propyl)phenol
Uniqueness
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is unique due to its combination of a benzamide moiety and an aziridine ring This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
Propiedades
Número CAS |
88960-94-5 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-[3-(2-phenylaziridin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C18H20N2O/c19-18(21)16-10-8-14(9-11-16)5-4-12-20-13-17(20)15-6-2-1-3-7-15/h1-3,6-11,17H,4-5,12-13H2,(H2,19,21) |
Clave InChI |
CVIWDRLFWMZSRR-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)







![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
